Anandamide

Description

Molecular Formula and Stereochemistry

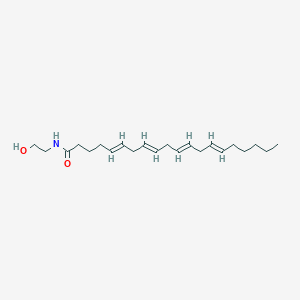

Anandamide possesses the molecular formula C22H37NO2, with a molecular weight of 347.5 grams per mole. The compound's systematic chemical name is (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide, which precisely describes its stereochemical configuration. The monoisotopic mass has been determined to be 347.282429 atomic mass units, providing exact molecular characterization for analytical purposes.

The stereochemical features of this compound are particularly noteworthy due to the presence of multiple double bonds in specific geometric configurations. The molecule contains four double bonds positioned at carbons 5, 8, 11, and 14, all existing in the Z (cis) configuration. This specific arrangement of double bonds imparts significant conformational flexibility to the molecule, which proves crucial for its biological activity and membrane interactions.

Interestingly, this compound itself does not contain any chiral centers, distinguishing it from many of its synthetic analogs. This achiral nature contrasts with various synthetic derivatives that have been developed for research purposes. However, the absence of chirality in the natural compound does not diminish its biological significance, as the specific geometric arrangement of its double bonds provides sufficient structural specificity for receptor recognition and binding.

The conformational analysis of this compound reveals remarkable flexibility in aqueous and membrane environments. Molecular dynamics studies have demonstrated that this compound can adopt various conformations, with an extended conformation being energetically favorable within membrane systems. The conformational mobility of this compound is restricted compared to fully saturated analogs, which contributes to its optimal pharmacological activity.

Functional Groups and Lipid Nature

This compound is classified as an N-acylethanolamine, characterized by the presence of two primary functional groups that define its chemical behavior and biological activity. The molecule consists of an amide group connecting a long-chain polyunsaturated fatty acid moiety to an ethanolamine headgroup. This structural arrangement places this compound within the broader category of fatty acid amides, specifically those derived from arachidonic acid.

The lipid nature of this compound stems from its derivation from arachidonic acid, a 20-carbon polyunsaturated fatty acid. The chemical modification that transforms arachidonic acid into this compound involves the formal condensation of the carboxyl group of arachidonic acid with the amino group of ethanolamine. This transformation results in the formation of an amide bond, which constitutes one of the molecule's key functional groups.

The ethanolamine moiety provides this compound with a polar headgroup containing both nitrogen and oxygen atoms. The nitrogen atom in the amide linkage and the hydroxyl group of the ethanolamine contribute to the molecule's ability to form hydrogen bonds and interact with polar environments. These polar interactions are essential for the molecule's membrane association and receptor binding properties.

The chemical differences between this compound and its precursor arachidonic acid result in enhanced water solubility and the absence of an ionizable group. Unlike arachidonic acid, which possesses a carboxylic acid group with a pKa between 7-8, this compound lacks this ionizable functionality. This structural modification significantly alters the molecule's physicochemical properties and biological behavior.

| Property | This compound | Arachidonic Acid |

|---|---|---|

| Molecular Formula | C22H37NO2 | C20H32O2 |

| Molecular Weight | 347.5 g/mol | 304.5 g/mol |

| Ionizable Group | None | Carboxylic acid |

| Functional Groups | Amide, Alcohol | Carboxylic acid |

| Water Solubility | Enhanced | Limited |

The lipophilic character of this compound, inherited from its arachidonic acid backbone, enables its integration into cellular membranes. However, the presence of the polar ethanolamine headgroup provides sufficient hydrophilic character to facilitate interactions with aqueous environments and membrane interfaces. This amphiphilic nature is fundamental to this compound's ability to traverse biological barriers and reach its sites of action.

Isomeric Forms and Structural Analogs

While this compound itself does not possess chiral centers, extensive research has focused on the development and characterization of its structural analogs and isomeric derivatives. These compounds have provided valuable insights into structure-activity relationships and have contributed to understanding the molecular determinants of cannabinoid receptor binding and activation.

One of the most extensively studied structural analogs is meththis compound, also known as (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide. This compound represents a chiral modification of this compound where a methyl group has been introduced at the 2' position of the ethanolamine moiety. Meththis compound exhibits enhanced binding affinity for cannabinoid receptor type 1, with a dissociation constant of 20 nanomolar compared to this compound's 78 nanomolar. The (R)-enantiomer demonstrates approximately four-fold higher binding affinity than this compound, while also exhibiting remarkable stability against enzymatic degradation.

The stereochemical selectivity of meththis compound analogs has been thoroughly investigated through asymmetric synthesis approaches. Studies have revealed that the (R)-(+)-isomer of meththis compound exhibits nine times increased affinity for cannabinoid receptor type 1 when compared to the (S)-(−)-isomer. This dramatic difference in binding affinity demonstrates the importance of stereochemical considerations in cannabinoid receptor interactions, even though the parent compound this compound lacks chiral centers.

Virodhamine represents another structurally related analog that merits discussion due to its unique structural relationship to this compound. Formally known as O-arachidonoyl ethanolamine, virodhamine contains the same molecular components as this compound but with an ester linkage instead of an amide linkage. This structural inversion, where arachidonic acid and ethanolamine are joined by an ester rather than amide bond, led to the compound being named from the Sanskrit word "virodha," meaning opposition. The structural difference results in dramatically altered receptor selectivity, with virodhamine acting as an antagonist of cannabinoid receptor type 1 and an agonist of cannabinoid receptor type 2.

Several other structural analogs have been identified and characterized, expanding the understanding of the N-acylethanolamine family. These include compounds with varying degrees of unsaturation in the fatty acid chain, different chain lengths, and modifications to the headgroup region. Structure-activity relationship studies have demonstrated that the degree of unsaturation significantly affects conformational mobility and receptor binding affinity.

| Compound | Structural Modification | Receptor Affinity | Key Properties |

|---|---|---|---|

| This compound | Parent compound | 78 nM (type 1) | Natural endocannabinoid |

| (R)-Meththis compound | 2'-methyl substitution | 20 nM (type 1) | Enhanced stability |

| (S)-Meththis compound | 2'-methyl substitution | ~180 nM (type 1) | Lower affinity |

| Virodhamine | Ester vs amide linkage | Variable | Opposite receptor profile |

The elmiric acids represent another class of this compound-related compounds that have been identified in various biological systems. These compounds, including N-arachidonoyl glycine, share the arachidonic acid backbone but feature different amino acid conjugates instead of ethanolamine. Approximately 40 naturally occurring members of this family have been identified, along with several synthetic analogs that have been prepared and studied.

Research into this compound analogs has also explored modifications to the fatty acid chain length and branching patterns. Studies examining the effect of changing the length and branching of the terminal pentyl chain have revealed that, similar to classical cannabinoids, branching of the end chain increases potency in both in vitro and in vivo activities. The dimethylheptyl analog has been identified as among the most potent in various test series.

Properties

Molecular Formula |

C22H37NO2 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

(5E,8E,11E,14E)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6+,10-9+,13-12+,16-15+ |

InChI Key |

LGEQQWMQCRIYKG-CGRWFSSPSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCO |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

N-Acylphosphatidylethanolamine-Phospholipase D (NAPE-PLD) Pathway

The NAPE-PLD pathway represents the canonical route for this compound biosynthesis in neuronal and immune cells. This mechanism involves the hydrolysis of N-arachidonoyl phosphatidylethanolamine (NAPE) by phospholipase D (NAPE-PLD) to yield this compound and phosphatidic acid. Key characteristics include:

-

Substrate specificity : NAPE-PLD preferentially cleaves NAPEs with polyunsaturated acyl chains, such as arachidonate.

-

Localization : The enzyme is membrane-bound, operating in lipid-rich microdomains to facilitate rapid this compound release.

-

Regulation : NAPE-PLD activity is downregulated under inflammatory conditions (e.g., LPS exposure), shifting synthesis to alternative pathways.

Phospholipase C/Phosphatase (PLC/Phosphatase) Pathway

In macrophages and peripheral tissues, this compound is generated via a two-step process:

-

PLC-mediated cleavage of NAPE to produce phosphothis compound.

-

Dephosphorylation by phosphatases, including PTPN22, to yield active this compound.

This pathway dominates during endotoxic shock and cirrhosis, showing 3-fold higher activity compared to NAPE-PLD in LPS-stimulated macrophages.

Chemical Synthesis Strategies

Solid-Phase Synthesis of this compound Analogues

The first solid-phase methodology for this compound analogues (Fig. 1) employs copper-mediated alkyne coupling reactions:

This approach achieves 78–85% yields for C20 analogues, enabling rapid library generation for structure-activity relationship studies.

Table 1: Representative this compound Analogues via Solid-Phase Synthesis

Enzymatic Synthesis Using Candida antarctica Lipase

A one-pot/two-step enzymatic procedure (Fig. 2) demonstrates superior efficiency for N-fatty acylalkanolamine production:

-

Esterification : Arachidonic acid + ethanol → ethyl arachidonate (95% conversion)

-

Aminolysis : Ethyl arachidonate + ethanolamine → this compound (88% yield)

Optimal conditions:

-

Temperature: 45°C

-

E/S ratio: 1:10 (w/w)

-

Solvent: tert-amyl alcohol

Table 2: Enzymatic Synthesis Performance Metrics

Total Synthesis of Photoactivatable Probes

Advanced synthetic routes enable the creation of functionalized this compound derivatives for receptor mapping:

-

Skipped tetrayne hydrogenation : Lindlar catalyst/quinoline achieves >95% cis-selectivity.

-

Diazirine incorporation : Photolabile groups introduced via Wittig olefination (Fig. 3).

The arylazide probe 29 shows 2.3-fold enhanced angiogenic activity vs native this compound in HUVEC assays.

Synthetic Modifications and Structure-Activity Relationships

Tail-Modified Analogues

Systematic modification of the pentyl tail reveals critical CB1 receptor interactions:

Fluorescent and Photoaffinity Probes

Copper-mediated cross-coupling enables synthesis of dansyl-labeled analogues with retained bioactivity:

-

Probe 30 : λex/λem = 340/525 nm, CB1 Ki = 42 nM

-

Photolabeling efficiency : 78% receptor occupancy after 365 nm irradiation.

Recent Advances in this compound Synthesis

Boron-Catalyzed Condensation

A novel solvent-free method employs boron trifluoride etherate (BF3·OEt2) to catalyze arachidonic acid/ethanolamine condensation:

-

Conditions : 80°C, 12 h, 5 mol% catalyst

-

Yield : 91% this compound (GC-MS quantification)

-

Advantages : Avoids phospholipid intermediates, scalable to gram quantities.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| NAPE-PLD | N/A | High | Low | High |

| Solid-Phase | 75–85 | >95% | Medium | High |

| Enzymatic | 83–88 | >99% | High | Medium |

| Boron Catalysis | 91 | 95% | High | Low |

Chemical Reactions Analysis

Types of Reactions: Arachidonoylethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Arachidonoylethanolamide can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of arachidonoylethanolamide can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Immunological Applications

Anandamide has been shown to modulate immune responses significantly. Research indicates that it affects the differentiation and function of immune cells, particularly monocyte-derived Langerhans cells. This compound reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha at varying concentrations, suggesting its potential in treating inflammatory conditions like psoriasis and atopic dermatitis .

Key Findings:

- Cytokine Regulation: this compound inhibits pro-inflammatory cytokines while promoting a Th1 phenotype in T cells .

- Therapeutic Potential: Its anti-inflammatory properties could be harnessed for treating inflammatory skin diseases.

Neuroscience and Sleep Regulation

This compound's role in sleep regulation has garnered attention. Studies have demonstrated that it increases adenosine levels in the brain, which correlates with enhanced sleep quality. The soporific effects of this compound are mediated through cannabinoid receptor 1 (CB1), making it a candidate for treating sleep disorders .

Key Findings:

- Sleep Induction: this compound administration led to increased slow-wave sleep, indicating its potential as a sleep aid .

- Mechanism of Action: The effects are blocked by CB1 antagonists, confirming the receptor's involvement.

Pain Management

This compound exhibits analgesic properties that are being explored for pain management. It acts as a neuromodulator affecting pain pathways and has been shown to inhibit calcium currents in neuronal cells, which may contribute to its pain-relieving effects . Additionally, its modulation of the endocannabinoid system suggests a promising avenue for chronic pain treatment.

Key Findings:

- Analgesic Effects: this compound's interaction with pain pathways can alleviate chronic pain conditions .

- Research Models: Studies utilizing complete Freund’s adjuvant have demonstrated its efficacy in models of inflammatory pain .

Psychiatric Disorders

The relationship between this compound levels and psychiatric conditions has been extensively studied. Elevated cerebrospinal fluid levels of this compound have been observed in acute schizophrenia patients, suggesting a compensatory mechanism against dopaminergic hyperactivity . Furthermore, enhancing this compound signaling through fatty acid amide hydrolase inhibition may offer new therapeutic strategies for managing anxiety and depression.

Key Findings:

- Schizophrenia Correlation: High this compound levels correlate negatively with psychotic symptoms in schizophrenia .

- Potential Treatments: Cannabidiol, which inhibits this compound degradation, shows promise in improving psychotic symptoms while minimizing side effects compared to traditional antipsychotics .

Cardiovascular Health

This compound's interaction with the cardiovascular system is gaining interest due to its potential implications for heart health. Research indicates that it may influence vascular tone and cardiac function through nitric oxide pathways, presenting opportunities for developing novel cardiovascular therapies .

Key Findings:

Mechanism of Action

Arachidonoylethanolamide exerts its effects by binding to cannabinoid receptors, primarily CB1 receptors in the central nervous system and CB2 receptors in the peripheral nervous system. This binding activates various signaling pathways that influence physiological processes such as pain sensation, mood regulation, and immune response. Arachidonoylethanolamide is also involved in the modulation of synaptic plasticity and neurotransmitter release .

Comparison with Similar Compounds

Unique Metabolic Pathways: Prostaglandin E2 Ethanolamide

This compound is metabolized by cyclooxygenase-2 (COX-2) into prostaglandin E2 ethanolamide, a novel bioactive lipid . This pathway is absent in Δ9-THC or 2-AG, highlighting this compound’s dual role in endocannabinoid and eicosanoid signaling.

Q & A

Q. How was anandamide initially identified and characterized as an endocannabinoid?

this compound was first isolated from porcine brain tissue using lipid extraction and chromatographic separation. Structural elucidation employed mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, confirming its identity as arachidonylethanolamide. Competitive binding assays using synaptosomal membranes demonstrated its affinity for cannabinoid receptors, while in vitro bioassays (e.g., inhibition of electrically evoked twitch responses in mouse vas deferens) validated its psychotropic cannabinoid-like activity .

Q. What methodologies are used to quantify this compound synthesis in different tissues?

- Enzymatic assays : Brain homogenates are incubated with radiolabeled precursors (e.g., [¹⁴C]ethanolamine) to measure N-acyltransferase and NAPE-PLD activity .

- Subcellular fractionation : Sucrose density gradients isolate synaptic vesicles and microsomal membranes, revealing regional variation in synthesis (e.g., highest activity in hippocampus vs. cerebellum) .

- Mass spectrometry (LC-MS/MS) : Quantifies tissue-specific this compound levels with high sensitivity, accounting for rapid degradation by FAAH .

Q. What experimental designs address this compound’s short half-life in behavioral studies?

- Time-restricted data collection : Focus on the first 10 minutes post-administration to capture acute effects (e.g., locomotor activity, anxiety-like behaviors) .

- Statistical models : Use repeated-measures ANOVA or mixed-effects models (e.g., SAS Proc Mixed) to analyze dose-response relationships and pretreatment interactions .

- Blockade tests : Co-administer FAAH inhibitors (e.g., URB597) to prolong this compound’s activity and isolate receptor-mediated effects .

Advanced Research Questions

Q. How do contradictory findings regarding this compound transport mechanisms inform methodological approaches?

Two hypotheses exist:

- Carrier-mediated transport : Supported by inhibition studies using AM404, which blocks high-affinity uptake in neurons and astrocytes .

- Simple diffusion : Evidence from Glaser et al. shows uptake kinetics at short incubation times (<1 min) lack saturability, suggesting diffusion driven by FAAH-mediated degradation .

Q. Methodological recommendations :

Q. How do the PLC/phosphatase and NAPE-PLD pathways in biosynthesis differ under physiological stress?

Challenges : Discrepancies arise from tissue-specific enzyme expression (e.g., NAPE-PLD dominance in neurons vs. PLC in immune cells). Dual-pathway models require conditional knockout studies or isotopic tracer assays to resolve contributions .

Q. What mechanisms underlie this compound’s dual modulation of CB1 and TRPV1 receptors in pain pathways?

- CB1 activation : Inhibits presynaptic calcium channels (N-type), reducing neurotransmitter release (e.g., glutamate) .

- TRPV1 activation : Induces calcium influx, promoting nociceptor depolarization.

- Methodological approaches :

- In situ hybridization to map co-expression of CB1/TRPV1 in dorsal root ganglia.

- Patch-clamp electrophysiology to quantify receptor crosstalk in TRPV1-transfected HEK cells .

Q. How can epigenetic modifications regulate this compound signaling in stress-related disorders?

- DNA methylation : FAAH promoter hypermethylation correlates with reduced enzyme activity and elevated this compound in PTSD patients .

- Histone acetylation : HDAC inhibitors enhance this compound-mediated neuroprotection in rodent stress models.

- Tools : ChIP-seq to profile histone marks at FAAH loci; CRISPR-dCas9 for locus-specific epigenetic editing .

Key Methodological Recommendations

- Prioritize LC-MS/MS over ELISA for this compound quantification to avoid cross-reactivity with structurally similar lipids.

- Use conditional knockout models (e.g., CB1-floxed mice) to dissect receptor-specific effects in complex behaviors.

- Combine in vitro electrophysiology with in vivo microdialysis to link receptor activity to behavioral outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.